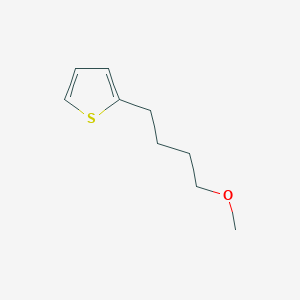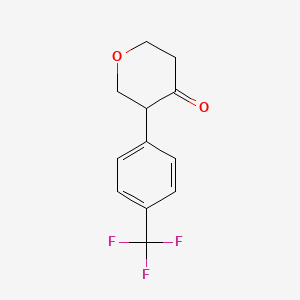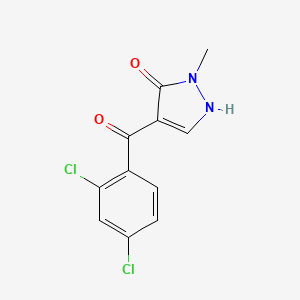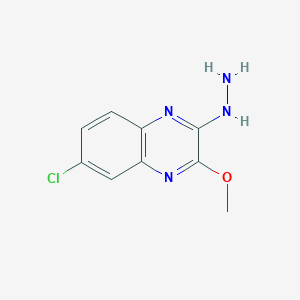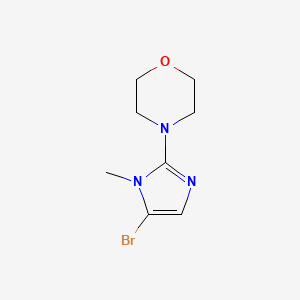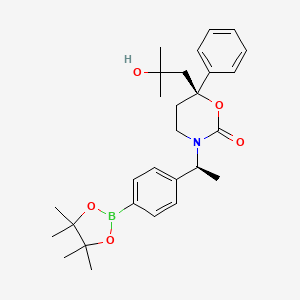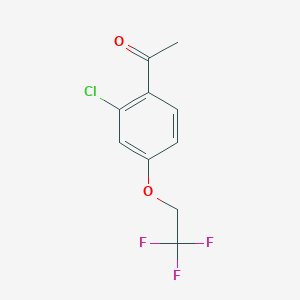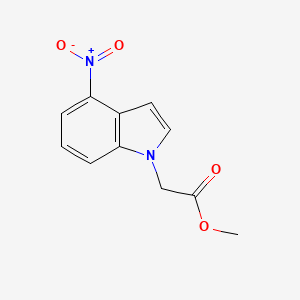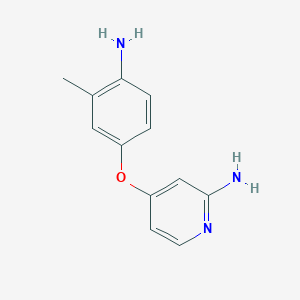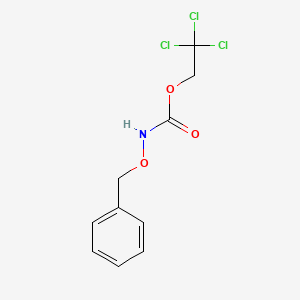
2,2,2-trichloroethyl N-phenylmethoxycarbamate
描述
2,2,2-trichloroethyl N-phenylmethoxycarbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a phenylmethoxy group attached to a carbamic acid esterified with 2,2,2-trichloroethyl, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloroethyl N-phenylmethoxycarbamate typically involves the reaction of phenylmethanol with phosgene to form phenyl chloroformate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions: 2,2,2-trichloroethyl N-phenylmethoxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxycarbonyl chloride, while reduction can produce phenylmethoxycarbinol.
科学研究应用
2,2,2-trichloroethyl N-phenylmethoxycarbamate has diverse applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound can be employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism by which 2,2,2-trichloroethyl N-phenylmethoxycarbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can protect functional groups during chemical reactions, preventing unwanted side reactions. The molecular targets include nucleophilic sites on biomolecules, where the compound forms covalent bonds, thereby modifying the activity of enzymes and other proteins .
相似化合物的比较
- (Methoxy)carbamic acid 2,2,2-trichloroethyl ester
- (Ethoxy)carbamic acid 2,2,2-trichloroethyl ester
- (Phenylmethoxy)carbamic acid methyl ester
Comparison: 2,2,2-trichloroethyl N-phenylmethoxycarbamate is unique due to its phenylmethoxy group, which provides distinct steric and electronic properties. This uniqueness makes it more suitable for specific applications, such as protecting groups in peptide synthesis, compared to its analogs.
属性
分子式 |
C10H10Cl3NO3 |
|---|---|
分子量 |
298.5 g/mol |
IUPAC 名称 |
2,2,2-trichloroethyl N-phenylmethoxycarbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-10(12,13)7-16-9(15)14-17-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
InChI 键 |
DOEMDECFCZEUBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CONC(=O)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
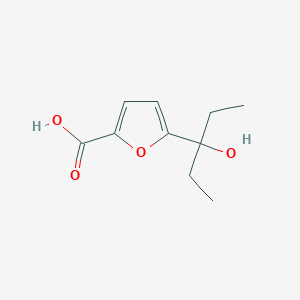
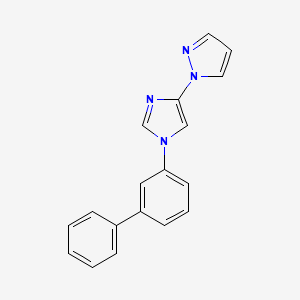
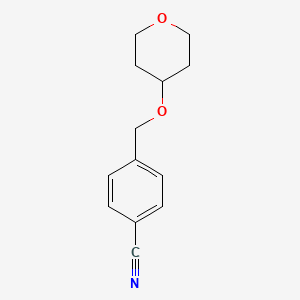
![6,6-Dimethyl-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8328802.png)
![(+)-N-[(R)-p-Bromo-alpha-methylbenzyl]phthalimide](/img/structure/B8328809.png)
